molecular formula C22H28N2O2 B4572835 1-(4-methylbenzyl)-4-(4-propoxybenzoyl)piperazine

1-(4-methylbenzyl)-4-(4-propoxybenzoyl)piperazine

Cat. No.: B4572835
M. Wt: 352.5 g/mol
InChI Key: FYIBTVFMSULTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-(4-propoxybenzoyl)piperazine is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds with structural similarities to "1-(4-methylbenzyl)-4-(4-propoxybenzoyl)piperazine" have been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives, including those with piperazine moieties, have demonstrated significant antimicrobial activities against various bacterial and fungal strains. These findings suggest the potential of piperazine derivatives in addressing drug-resistant microbial infections (Bektaş et al., 2010; Jadhav et al., 2017).

Antiviral and Antibacterial Applications

Piperazine units are common in drugs with effective antiviral and antibacterial properties. Research into 1,4-disubstituted piperazines has revealed their potential as HIV-1 entry inhibitors and as compounds with significant antibacterial activities against resistant bacterial strains. This highlights the versatility of piperazine derivatives in developing therapeutics for infectious diseases (Shroff et al., 2022).

Drug Development and Molecular Modification

Studies have also focused on synthesizing and characterizing new piperazine derivatives for potential dual antihypertensive actions and other therapeutic effects. The structural modification of these compounds, including their transformation into hydrochloride salts, has been explored to understand their chemical properties and potential pharmacological applications better (Marvanová et al., 2016).

Antioxidant Properties

The antioxidant activities of piperazine derivatives have been investigated, with some compounds showing promising results in vitro. This suggests a potential therapeutic application in combating oxidative stress-related diseases (Andonova et al., 2014).

Cancer Research

Piperazine derivatives have been studied for their cytotoxicities against various cancer cell lines, indicating their potential as anticancer agents. The modification of piperazine structures to enhance their activity against specific cancer types is an area of ongoing research (Yarim et al., 2012).

Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-16-26-21-10-8-20(9-11-21)22(25)24-14-12-23(13-15-24)17-19-6-4-18(2)5-7-19/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIBTVFMSULTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.